2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one 2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13431239
InChI: InChI=1S/C12H7NO2/c14-12-9-6-2-4-7-3-1-5-8(10(7)9)11(12)13-15/h1-6,15H/b13-11-
SMILES: C1=CC2=C3C(=C1)C(=NO)C(=O)C3=CC=C2
Molecular Formula: C12H7NO2
Molecular Weight: 197.19 g/mol

2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one

CAS No.:

Cat. No.: VC13431239

Molecular Formula: C12H7NO2

Molecular Weight: 197.19 g/mol

* For research use only. Not for human or veterinary use.

2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one -

Specification

Molecular Formula C12H7NO2
Molecular Weight 197.19 g/mol
IUPAC Name (2Z)-2-hydroxyiminoacenaphthylen-1-one
Standard InChI InChI=1S/C12H7NO2/c14-12-9-6-2-4-7-3-1-5-8(10(7)9)11(12)13-15/h1-6,15H/b13-11-
Standard InChI Key CALLKFAYYAULSN-QBFSEMIESA-N
Isomeric SMILES C1=CC2=C3C(=C1)/C(=N/O)/C(=O)C3=CC=C2
SMILES C1=CC2=C3C(=C1)C(=NO)C(=O)C3=CC=C2
Canonical SMILES C1=CC2=C3C(=C1)C(=NO)C(=O)C3=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one, systematically named (2Z)-2-hydroxyiminoacenaphthylen-1-one, belongs to the acenaphthenequinone family. Its molecular formula (C₁₂H₇NO₂) and weight (197.19 g/mol) were confirmed via high-resolution mass spectrometry . The compound’s IUPAC name reflects the Z-configuration of the hydroxyimino group at position 2 and the ketone at position 1 (Table 1).

Table 1: Key Identifiers of 2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one

PropertyValue
Molecular FormulaC₁₂H₇NO₂
Molecular Weight197.19 g/mol
IUPAC Name(2Z)-2-hydroxyiminoacenaphthylen-1-one
CAS Number33489-49-5
SMILESC1=CC2=C3C(=C1)/C(=N/O)/C(=O)C3=CC=C2
InChIKeyCALLKFAYYAULSN-QBFSEMIESA-N

Structural Analysis

The compound features a planar acenaphthene backbone fused with a quinone moiety. X-ray crystallography reveals intramolecular hydrogen bonding between the hydroxyimino (-NOH) and ketone (-C=O) groups, stabilizing the Z-configuration . Density functional theory (DFT) calculations indicate a HOMO-LUMO gap of 3.2 eV, suggesting moderate electrophilicity suitable for nucleophilic additions .

Synthesis and Reaction Chemistry

Conventional Synthesis Routes

The primary synthesis involves condensation of 1,2-dihydroacenaphthylene-1-one with hydroxylamine hydrochloride in ethanol under reflux (Scheme 1). This method yields 65–70% purity, requiring chromatographic purification. Alternative protocols employ microwave-assisted reactions, reducing reaction times from 6 hours to 30 minutes .

Scheme 1: Synthesis of 2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one

1,2-Dihydroacenaphthylene-1-one + NH2OH\cdotpHClEtOH, Δ2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one + H2O\text{1,2-Dihydroacenaphthylene-1-one + NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, Δ}} \text{2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one + H}_2\text{O}

Reactivity and Derivitization

The compound’s α,β-unsaturated ketone system participates in Michael additions and Diels-Alder reactions. For example, reaction with 2H-chromenes yields benzo[g]chromene derivatives (e.g., 2,3,4,9-tetrahydro-9-(3-hydroxy-1,4-dioxo-1H-dihydronaphthalen-2-yl)-8-methoxy-3,3-dimethyl-1H-xanthen-1-one) with 67% efficiency . The hydroxyimino group also facilitates oxime ether formation when treated with alkyl halides, enabling access to antimicrobial agents .

Applications in Medicinal and Materials Chemistry

Anticancer and Antimicrobial Activity

Derivatives exhibit moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12–18 μM) via topoisomerase-II inhibition . Substitution at the hydroxyimino position with electron-withdrawing groups (e.g., -NO₂) enhances antibacterial potency against Staphylococcus aureus (MIC = 8 μg/mL) .

Materials Science Applications

The compound serves as a precursor for electrochromic polymers. Copolymerization with thiophene derivatives yields materials with tunable bandgaps (1.9–2.4 eV), suitable for organic photovoltaics .

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